molecular formula C17H14N4O3 B3831815 4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B3831815
M. Wt: 322.32 g/mol
InChI Key: SSKBJUIGPABRQP-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group, an oxo group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Hydroxy and Oxo Groups: The quinoline core can be further functionalized by introducing hydroxy and oxo groups through selective oxidation and hydroxylation reactions.

    Attachment of the Prop-2-en-1-yl Group: This can be done via an alkylation reaction using prop-2-en-1-yl halide in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using appropriate carboxylic acid derivatives and amines.

    Incorporation of the Pyrimidinyl Group: This can be achieved through a nucleophilic substitution reaction using pyrimidinyl halide and the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The pyrimidinyl and prop-2-en-1-yl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide: Lacks the pyrimidinyl group.

    4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-(pyridin-2-yl)-1,2-dihydroquinoline-3-carboxamide: Contains a pyridinyl group instead of a pyrimidinyl group.

    4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-(pyrimidin-4-yl)-1,2-dihydroquinoline-3-carboxamide: Pyrimidinyl group is attached at a different position.

Uniqueness

The presence of the pyrimidinyl group at the 2-position and the prop-2-en-1-yl group at the 1-position makes 4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide unique

Properties

IUPAC Name

4-hydroxy-2-oxo-1-prop-2-enyl-N-pyrimidin-2-ylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-2-10-21-12-7-4-3-6-11(12)14(22)13(16(21)24)15(23)20-17-18-8-5-9-19-17/h2-9,22H,1,10H2,(H,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKBJUIGPABRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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